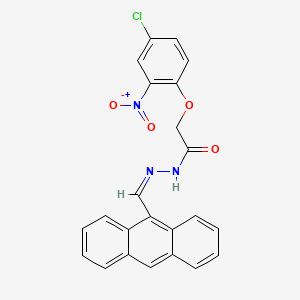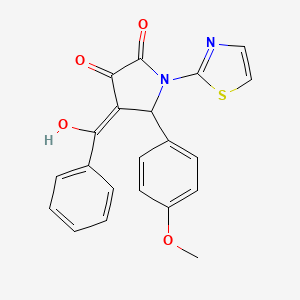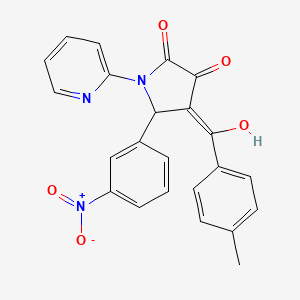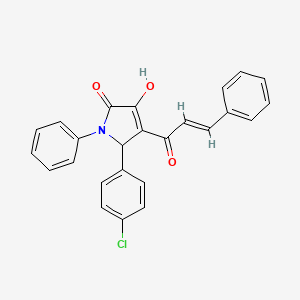![molecular formula C19H19NO2 B5907742 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one CAS No. 6236-25-5](/img/structure/B5907742.png)
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one
Vue d'ensemble
Description
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of chalcones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its potential toxicity to normal cells, which could limit its clinical applications. Additionally, more studies are needed to fully understand the mechanism of action of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one and its potential side effects.
Orientations Futures
There are several future directions for research on 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one, including the development of more potent analogs with improved selectivity and reduced toxicity. Additionally, more studies are needed to elucidate the mechanism of action of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one and its potential applications in other areas, such as antimicrobial and anti-inflammatory therapy. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one involves the condensation of 4-morpholinephenyl ketone and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through an aldol condensation mechanism, where the carbonyl group of the ketone reacts with the aldehyde group of benzaldehyde to form an enone intermediate. The enone intermediate then undergoes a cyclization reaction to form 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one.
Applications De Recherche Scientifique
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(17-4-2-1-3-5-17)11-8-16-6-9-18(10-7-16)20-12-14-22-15-13-20/h1-11H,12-15H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOZWQPXJZJOHF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417594 | |
| Record name | ST041961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6236-25-5 | |
| Record name | ST041961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5907665.png)

![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![N'-[(4-bromobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5907692.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)


![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)